molecular formula C13H7ClN4O3 B11489851 2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B11489851
M. Wt: 302.67 g/mol
InChI Key: HSQDHESSDUUJRP-UHFFFAOYSA-N
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Description

2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a 1,2,4-oxadiazole ring attached to a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multiple steps:

    Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a nitrile. For example, 2-nitrobenzonitrile can react with hydrazine hydrate to form the corresponding hydrazide, which then cyclizes to form the 1,2,4-oxadiazole ring.

    Substitution on the Pyridine Ring: The chloro group can be introduced via a nucleophilic substitution reaction. For instance, 2-chloropyridine can be used as a starting material, which undergoes substitution with the oxadiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. Reaction conditions such as temperature, pressure, and solvent choice would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group on the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl moiety, to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of 2-amino-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine.

    Oxidation: Formation of nitroso or other oxidized derivatives.

Scientific Research Applications

2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications: Potential use in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitropyridine: Similar in structure but lacks the oxadiazole ring.

    3-(2-Nitrophenyl)-1,2,4-oxadiazole: Similar but lacks the pyridine ring.

    2-Chloro-3-pyridyl derivatives: Various derivatives with different substituents on the pyridine ring.

Uniqueness

2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the combination of the chloro-substituted pyridine ring and the 1,2,4-oxadiazole ring attached to a nitrophenyl group. This unique structure imparts specific chemical and physical properties that can be exploited in various scientific and industrial applications.

Properties

Molecular Formula

C13H7ClN4O3

Molecular Weight

302.67 g/mol

IUPAC Name

3-(2-chloropyridin-3-yl)-5-(2-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H7ClN4O3/c14-11-9(5-3-7-15-11)12-16-13(21-17-12)8-4-1-2-6-10(8)18(19)20/h1-7H

InChI Key

HSQDHESSDUUJRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=C(N=CC=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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